molecular formula C10H9FN2O2 B1532865 Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 920978-84-3

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B1532865
CAS No.: 920978-84-3
M. Wt: 208.19 g/mol
InChI Key: JNDGSFPBEITVRR-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
  • 5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • 1H-pyrrolo[2,3-c]pyridine derivatives

Comparison: Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to the presence of the ethyl ester and fluorine substituent, which can significantly influence its chemical reactivity and biological activity. Compared to its non-fluorinated counterparts, the fluorine atom can enhance the compound’s stability and binding affinity to biological targets .

Properties

IUPAC Name

ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDGSFPBEITVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=NC=C2N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737488
Record name Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920978-84-3
Record name Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

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